Lipophilicity (LogP) Comparison for CNS Drug Design
The predicted octanol-water partition coefficient (LogP) for 2-Bromo-5-chlorobenzenethiol is 3.4 [1]. This value is significantly higher than that of 4-chlorothiophenol (predicted LogP ~2.7), indicating greater lipophilicity, which is a critical parameter for central nervous system (CNS) drug candidates, where optimal LogP values between 2 and 5 are often targeted for blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 3.4 (Predicted) |
| Comparator Or Baseline | 4-Chlorothiophenol: LogP ~2.7 (Predicted) |
| Quantified Difference | ΔLogP ≈ +0.7 |
| Conditions | Computational prediction (Molaid database) |
Why This Matters
This quantifiable difference in lipophilicity can influence membrane permeability and is a key selection criterion when designing CNS-penetrant compounds, directly impacting procurement decisions for medicinal chemistry programs.
- [1] Molaid. 2-溴-5-氯苯硫醇 | 54404-02-3. Chemical Database. View Source
